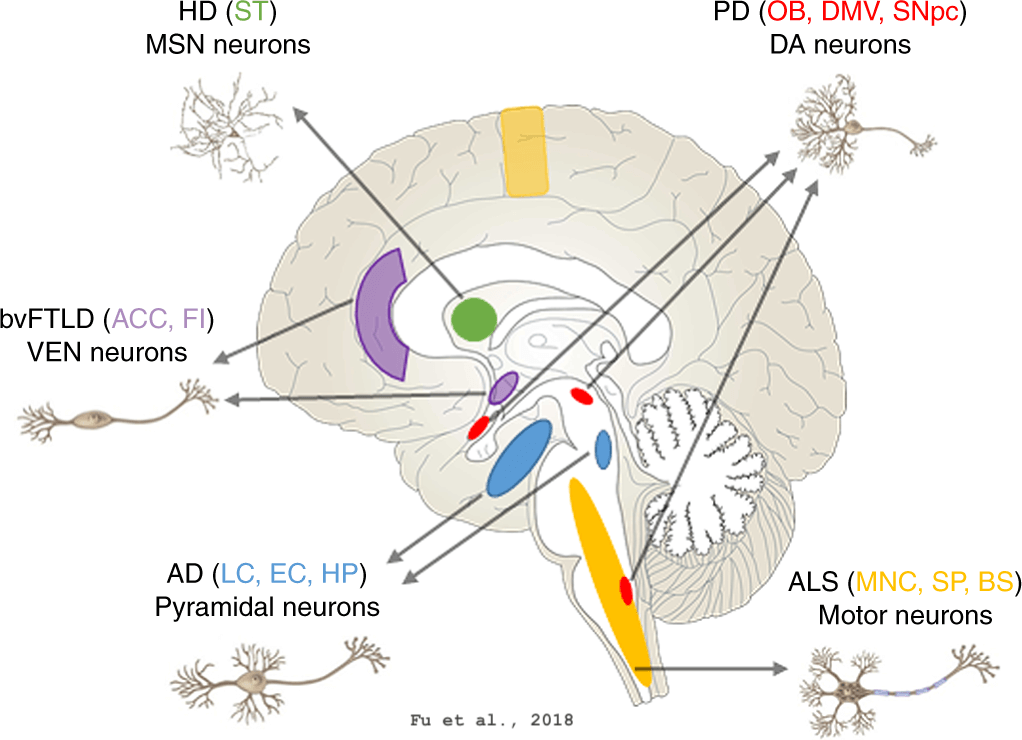

Neurons are the building blocks of the nervous system which includes the brain and spinal cord. Neurons normally don‘t reproduce or replace themselves, so when they become damaged or die, they cannot be replaced by the body. A neurodegenerative disease is caused by the progressive loss of structure or function of neurons, in the process known as neurodegeneration. Such neuronal damage may ultimately involve cell death. Neurodegenerative disease is an umbrella term for a range of these conditions. Neurodegenerative diseases include amyotrophic lateral sclerosis, multiple sclerosis, Parkinson's disease, Alzheimer's disease, Huntington's disease, multiple system atrophy, and prion diseases. Neurodegeneration can be found in the brain at many different levels of neuronal circuitry, ranging from molecular to systemic.

Neurodegenerative diseases are incurable and debilitating conditions that result in progressive degeneration and / or death of nerve cells. As neurons deteriorate, an individual may first experience relatively mild symptoms — problems with coordination or remembering names. But as huge numbers of neurons die, symptoms progressively worsen. In some cases, patients lose the ability to walk independently, think clearly, or generally function in the world. Ultimately, many of these diseases are fatal.

It is estimated that 50 million people worldwide suffer from neurodegenerative diseases, and that by the year 2050 this figure will increase to 115 million people. As of a 2021 report, the Alzheimer's Disease Association estimates that the number of Americans with Alzheimer’s disease could be as many as 6.2 million. An estimated 1.2 million people in the United States could be living with Parkinson’s disease by 2030. Today, 1 million from Parkinson's; 400,000 from multiple sclerosis (MS); 30,000 from amyotrophic lateral sclerosis (ALS or Lou Gehrig's disease), and 30,000 from Huntington's disease.

Some neurodegenerative disorders are caused by inherited genetic changes. These disorders run in families: the faulty gene is transmitted from parents to their children.eg. Huntington’s disease, and rare cases of motor neuron disease and Alzheimer’s disease. The majority of neurodegenerative disorders are due to a combination of genetic and environmental factors. This makes it difficult to predict who will develop disease. Scientists recognize that the combination of a person’s genes and environment contributes to their risk of developing a neurodegenerative disease. That is, a person might have a gene that makes them more susceptible to a certain neurodegenerative disease. But whether, when, and how severely the person is affected depends on environmental exposures throughout life.

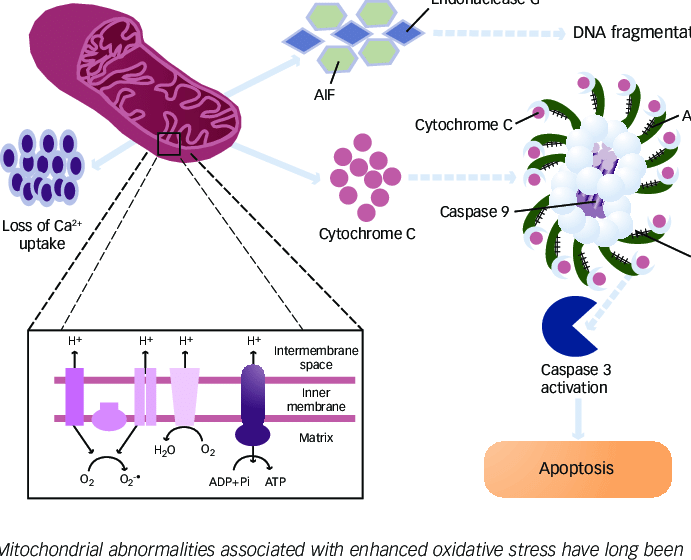

Specific genetic changes that increase the chance of disease have been identified for some conditions, however in most cases the genetic influences on neurodegenerative disorders are not well understood. Environmental factors also contribute to neurodegenerative disorders. e.g. There is evidence linking Parkinson’s disease with long-term exposure to pesticides, toxins and chemicals. Despite a vast array of causes of neurodegenerative diseases, research has revealed several common pathways through which neurodegeneration proceeds, including accumulation of insoluble protein aggregates, apoptosis, necrosis, excitotoxicity and neuroinflammation. Mitochondrial dysfunction, downstream oxidative stress and impaired autophagy/lysosomal activity are also important factors in neurodegeneration.

The most common neurodegenerative disorders are amyloidoses, tauopathies, α-synucleinopathies, and TDP-43 proteinopathies. The protein abnormalities in these disorders have abnormal conformational properties. Growing experimental evidence suggests that abnormal protein conformers may spread from cell to cell along anatomically connected pathways, which may in part explain the specific anatomical patterns observed at autopsy. Several neurodegenerative diseases are classified as proteopathies as they are associated with the aggregation of misfolded proteins. Protein toxicity is one of the key mechanisms of many neurodegenerative diseases. These proteins include alpha-synuclein, tau, amyloid beta, and prion.

At present, there is no cure for neurodegeneration, and only a limited number of disease-modifying therapies have been identified. Although the outlook for future patients suffering from neurodegenerative diseases may appear bleak, advancements in the past two decades in our understanding of the etiology surrounding neurodegeneration provides optimism. In the search for effective treatments (as opposed to palliative care), investigators employ animal models of disease to test potential therapeutic agents. Model organisms provide an inexpensive and relatively quick means to perform two main functions: target identification and target validation. Together, these help show the value of any specific therapeutic strategies and drugs when attempting to ameliorate disease severity. An example is the drug Dimebon by Medivation, Inc. In 2009 this drug was in phase III clinical trials for use in Alzheimer's disease, and also phase II clinical trials for use in Huntington's disease. In March 2010, the results of a clinical trial phase III were released; the investigational Alzheimer's disease drug Dimebon failed in the pivotal CONNECTION trial of patients with mild-to-moderate disease. With CONCERT, the remaining Pfizer and Medivation Phase III trial for Dimebon (latrepirdine) in Alzheimer's disease failed in 2012, effectively ending the development in this indication.

A research group from Canada has focused primarily on Huntington Disease — an autosomal dominant disease caused by mutations in the huntingtin gene. They currently work with YAC128 HD transgenic mice, which express the entire human HD gene containing 128 CAG repeats and show motor abnormalities, cognitive dysfunction and selective neuropathology that mimic human disease. They have detected changes in adult hippocampal neurogenesis in these HD mice prior to the onset of motor symptoms and treatment with brain-derived neurotrophic factor (BDNF), a neurotrophin with pro-neurogenic effects, prevented emotional disturbances in early symptomatic YAC128 mice.

Animal models are powerful tools for understanding the etiology of neurodegenerative diseases. However, they still present limitations and sometimes have poor predictive power for human drug efficacy. These limitations of animal models can be addressed by studying neurodegenerative diseases directly in humans. The use of induced pluripotent stem cells ensures that the genetic background of the donor is maintained, that any drug tested will certainly affect human cells and also minimizes the use of animals.

As life expectancy increases, there is an urgent and growing need for novel approaches to treat neurodegenerative diseases. Driven by the increased knowledge of the mechanisms underlying neurodegeneration, extensive research efforts are being carried out to identify new strategies to modulate previously undruggable targets or to manage diseases at earlier stages. For example, protein degradation offers therapeutic options both in preventing the synthesis and degradation of irregular proteins. There is also interest in upregulating autophagy to help clear protein aggregates implicated in neurodegeneration. Both of these options involve very complex pathways that we are only beginning to understand.

Growing evidence indicates that HD involves marked changes in BDNF levels and that restoring these levels may be therapeutically beneficial. Because serum levels of BDNF are thought to reflect its concentration within the brain, serum BDNF may be a useful biomarker for the degenerative process occurring in the HD brain as well as to test the efficacy of therapeutic approaches, particularly those aimed at restoring BDNF-mediated trophic support.

Stem cell therapies have also been considered for neurodegenerative diseases under the assumption that new neurons can replace degenerating ones in the affected brain regions and consequently ameliorate the disease profile. Numerous in vitro studies have been conducted to characterize several types of pluripotent stem cells, including embryonic stem cells, mesenchymal cells and neural stem cells, and some offer great promise for new medical treatments for neurodegenerative conditions.

A current therapeutic target for the treatment of Alzheimer's disease is the protease β-secretase [non-primary source needed], which is involved in the amyloidogenic processing pathway that leads to the pathological accumulation of proteins in the brain. When the gene that encodes for amyloid precursor protein (APP) is spliced by α-secretase [non-primary source needed] rather than β-secretase, the toxic protein β amyloid is not produced. Targeted inhibition of β-secretase can potentially prevent the neuronal death that is responsible for the symptoms of Alzheimer's disease.

The remarkable progress in our understanding of the mechanisms underlying neurodegenerative diseases heralds an era when neurologists would be at the vanguard of regenerative medicine, instead of chroniclers of decline. To capitalize on these advances that are identifying ever more therapeutic candidates, whether repurposed or entirely new, there is an urgent need for refined methods to test these putative medicines in clinical trials. The field of neurodegenerative diseases has the opportunity to learn from innovations in trial design, particularly those pioneered in oncology.

References:

- Livingston, G., Huntley, J., Sommerlad, A., Ames, D., Ballard, C., Banerjee, S., Brayne, C., Burns, A., Cohen-Mansfield, J., Cooper, C. and Costafreda, S.G., 2020. Dementia prevention, intervention, and care: 2020 report of the Lancet Commission. The Lancet, 396(10248), pp.413-446.

- Warren, Jason D., Jonathan D. Rohrer, Jonathan M. Schott, Nick C. Fox, John Hardy, and Martin N. Rossor. "Molecular nexopathies: a new paradigm of neurodegenerative disease." Trends in neurosciences 36, no. 10 (2013): 561-569.

- Gitler, A.D., Dhillon, P. and Shorter, J., 2017. Neurodegenerative disease: models, mechanisms, and a new hope. Disease models & mechanisms, 10(5), pp.499-502.

- Dugger, Brittany N., and Dennis W. Dickson. "Pathology of neurodegenerative diseases." Cold Spring Harbor perspectives in biology 9, no. 7 (2017): a028035.

- Robinson, John L., Edward B. Lee, Sharon X. Xie, Lior Rennert, EunRan Suh, Colin Bredenberg, Carrie Caswell et al. "Neurodegenerative disease concomitant proteinopathies are prevalent, age-related and APOE4-associated." Brain 141, no. 7 (2018): 2181-2193.

- Fu, Hongjun, John Hardy, and Karen E. Duff. "Selective vulnerability in neurodegenerative diseases." Nature neuroscience 21, no. 10 (2018): 1350-1358.

- Vissers, Caroline, Guo-li Ming, and Hongjun Song. "Nanoparticle technology and stem cell therapy team up against neurodegenerative disorders." Advanced drug delivery reviews 148 (2019): 239-251.